molecular formula C11H13N3O5 B2568307 4-(5-Methyl-2,4-dinitrophenyl)morpholine CAS No. 260410-78-4

4-(5-Methyl-2,4-dinitrophenyl)morpholine

Cat. No.: B2568307
CAS No.: 260410-78-4
M. Wt: 267.241
InChI Key: CRZPGOOEAUJAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-2,4-dinitrophenyl)morpholine is an organic compound with the molecular formula C11H13N3O5 It is characterized by the presence of a morpholine ring attached to a 5-methyl-2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2,4-dinitrophenyl)morpholine typically involves the reaction of 5-methyl-2,4-dinitroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2,4-dinitrophenyl)morpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(5-Methyl-2,4-diaminophenyl)morpholine, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(5-Methyl-2,4-dinitrophenyl)morpholine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2,4-dinitrophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dinitrophenyl)morpholine
  • 4-(5-Methyl-2-nitrophenyl)morpholine
  • 4-(5-Methyl-4-nitrophenyl)morpholine

Uniqueness

4-(5-Methyl-2,4-dinitrophenyl)morpholine is unique due to the presence of both methyl and dinitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(5-methyl-2,4-dinitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-8-6-10(12-2-4-19-5-3-12)11(14(17)18)7-9(8)13(15)16/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZPGOOEAUJAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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